Atefeh Ameri,
Mojtaba Shakibaie,
Mehdi Khoobi,
Mohammad Ali Faramarzi,
Elham Gholibegloo,
Alieh Ameri,
Hamid Forootanfar
PMID: 32814102
DOI:
10.1016/j.ijbiomac.2020.08.101
Abstract
The thermoalkalophilic lipase from Bacillus atrophaeus (BaL) was immobilized onto amine-functionalized graphene oxide nanosheets coated with the poly (maleic anhydride-alt-1-octadecene) copolymer (GO-NH
-PMAO) and activated with glutaraldehyde as spacer arm through interfacial activation and subsequent multipoint covalent attachment. Experimental design method was applied for optimization of immobilization conditions including GO-NH
-PMAO concentration, buffer concentration, pH, sonication time, enzyme concentration, glutaraldehyde concentration, time, and temperature. The optimum specific activity of the immobilized BaL (105.95 ± 2.37 U/mg) reached at 5 mg/mL for GO-NH
-PMAO, 25 mM of buffer, pH 6.0, 60 min sonication time, 100 mM glutaraldehyde, 60 U/mL of enzyme, and 4 h of immobilization time at 25 °C, which was very close to the predicted amount (106.08 ± 1.42 U/mg). Maximum immobilization yield (81.35%) and efficiency (277.63%) were determined in optimal immobilization conditions. The obtained results clearly indicated that the immobilized BaL exhibited better stability at extreme temperature and pH than the free BaL. At temperature of 90 °C and pH 11, more than 90% of the initial activity of the immobilized BaL was retained. Furthermore, the immobilized BaL retained about 90% of its initial activity after 10 days of storage and 6 cycles of application. The esterification studies showed that maximum bioconversion of valeric acid to pentyl valerate using the free BaL (34.5%) and the immobilized BaL (96.3%) occurred in the xylene medium after 48 h of incubation at 60 °C. Therefore, the BaL immobilized on GO-NH
-PMAO was introduced as an effective biocatalyst to synthesize green apple flavour ester.
Sachi Katsumata,
Wannna Angthong,
Ramphrai Narmsilee,
Kazato Oishi,
Hiroyuki Hirooka,
Hajime Kumagai
PMID: 32671925
DOI:
10.1111/asj.13421
Abstract
Four Thai native bulls were used to evaluate the availability of mother liquor (ML), by-product of monosodium glutamate, as a replacement of soybean meal (SBM) consisting of 10% in concentrate. The SBM was replaced by the ML at 0% (C), 20% (T1), 40% (T2), and 60% (T3), and the experiment was a randomized block design experiment. The animals were fed concentrate and roughage (60:40, on a dry matter [DM] basis). There were no significant differences in the digestibility of DM, crude protein, ether extract, acid detergent fiber expressed exclusive of residual ash and non-fibrous carbohydrate, and energy and nitrogen balances among the treatments. However, the digestibility of the neutral detergent fiber in T2 was lower than the other treatments (p < .05). The valeric acid of T2 was lower than those of C and T1 and the iso-valeric acid of T3 was the lowest (p < .05), followed by those of T2, T1, and C at 4 hr post-feeding. No significant differences were observed in the ruminal total VFA concentrations, pH, and NH
-N among the treatments. These results suggested that SBM could be replaced by the ML up to 60% without adverse effects on nitrogen and energy balance, rumen conditions, and blood metabolites in Thai native bulls.
Maksymilian Onyszkiewicz,
Marta Gawrys-Kopczynska,
Maciej Sałagaj,
Marta Aleksandrowicz,
Aneta Sawicka,
Ewa Koźniewska,
Emilia Samborowska,
Marcin Ufnal
PMID: 32234527
DOI:
10.1016/j.ejphar.2020.173086
Abstract
Valeric acid (VA) is a short-chain fatty acid produced by microbiota and herbs such as Valeriana officinalis. Moreover, VA is released from medicines such as estradiol valerate by esterases. We evaluated the concentrations of endogenous VA in male, 14-week-old rats in the liver, heart, brain, kidneys, lungs, blood and in the colon, a major site of microbiota metabolism, using liquid chromatography coupled with mass spectrometry. In addition, the tissue distribution of VA D9-isotope (VA-D9) administered into the colon was assessed. Finally, we investigated the effect of exogenous VA on arterial blood pressure (BP) and heart rate (HR) in anesthetized rats, and the reactivity of mesenteric (MA) and gracilis muscle (GMA) arteries ex vivo. Physiological concentration of VA in the colon content was ≈650 μM, ≈ 0.1-1 μM in the investigated tissues, and ≈0.4 μM in systemic blood. VA-D9 was detected in the tissues 5 min after the administration into the colon. The vehicle did not affect BP and HR. VA produced a dose-dependent decrease in BP, and at higher doses lowered HR. The hypotensive effect of VA was inhibited by 3-hydroxybutyrate, an antagonist of GPR41/43-receptors but not by the subphrenic vagotomy. Hexamethonium prolonged the hypotensive effect of VA while atropine did not influence the hypotensive effect. VA dilated GMA and MA. In conclusion, the exogenous VA produces vasodilation and lowers BP. The colon-derived VA rapidly penetrates to tissues involved in the control of BP. Further studies are needed to evaluate the effects of endogenous and exogenous VA on the circulatory system.
Sujin Lee,
Sooho Lim,
Yong-Soo Choi,
Myeong-Lyeol Lee,
Hyung Wook Kwon
PMID: 32126215
DOI:
10.1016/j.jinsphys.2020.104040
Abstract
The honey bee, which lives in the crowded environment of a social hive, is vulnerable to disease infection and spread. Despite efforts to develop various diagnostic methods, American foulbrood (AFB) caused by Paenibacillus larvae infection has caused enormous damage to the apicultural industry. Here, we investigated the volatile organic compounds derived from AFB. After inoculation of the AFB pathogen in honey bee larvae under lab conditions, we identified propionic acid, valeric acid, and 2-nonanone as volatile disease markers (VDMs) of AFB infection using GC/MS. Electrophysiological recordings demonstrated that middle-aged bees, the hygienic-aged bees, are more sensitive to these VDMs than the foragers. Thus, these VDMs have the potential to be efficient and significant cues for worker detection of AFB infected larvae in bee hives. This study supports the idea that the specific olfactory sensitivity of different worker bees depends on their tasks. Taken together, our finding is crucial and sufficient to develop novel disease volatile markers associated with honey bee diseases to diagnose and study the molecular and neural correlates of given hygienic behavior detecting these volatile chemicals by honey bees.
Fengqin Shi,
Ya Li,
Rui Han,
Alan Fu,
Ronghua Wang,
Olivia Nusbaum,
Qin Qin,
Xinyi Chen,
Li Hou,
Yong Zhu
PMID: 33510252
DOI:
10.1038/s41598-021-81620-x
Abstract
Valerian root (Valeriana officinalis) is a popular and widely available herbal supplement used to treat sleeping disorders and insomnia. The herb's ability to ameliorate sleep dysfunction may signify an unexplored anti-tumorigenic effect due to the connection between circadian factors and tumorigenesis. Of particular interest are the structural similarities shared between valeric acid, valerian's active chemical ingredient, and certain histone deacteylase (HDAC) inhibitors, which imply that valerian may play a role in epigenetic gene regulation. In this study, we tested the hypothesis that the circadian-related herb valerian can inhibit breast cancer cell growth and explored epigenetic changes associated with valeric acid treatment. Our results showed that aqueous valerian extract reduced growth of breast cancer cells. In addition, treatment of valeric acid was associated with decreased breast cancer cell proliferation, migration, colony formation and 3D formation in vitro in a dose- and time-dependent manner, as well as reduced HDAC activity and a global DNA hypomethylation. Overall, these findings demonstrate that valeric acid can decrease the breast cancer cell proliferation possibly by mediating epigenetic modifications such as the inhibition of histone deacetylases and alterations of DNA methylation. This study highlights a potential utility of valeric acid as a novel HDAC inhibitor and a therapeutic agent in the treatment of breast cancer.
Wenxiang Xuan,
Karin Odelius,
Minna Hakkarainen
PMID: 32698323
DOI:
10.3390/biom10071077
Abstract
Dual-functioning additives with plasticizing and antibacterial functions were designed by exploiting the natural aromatic compound eugenol and green platform chemical levulinic acid or valeric acid that can be produced from biobased resources. One-pot synthesis methodology was utilized to create three ester-rich plasticizers. The plasticizers were thoroughly characterized by several nuclear magnetic resonance techniques (
H NMR,
C NMR,
P NMR, HSQC, COSY, HMBC) and by electrospray ionization-mass spectrometry (ESI-MS) and their performances, as plasticizers for polylactide (PLA), were evaluated. The eugenyl valerate was equipped with a strong capability to depress the glass transition temperature (
) of PLA. Incorporating 30 wt% plasticizer led to a reduction of the
by 43 °C. This was also reflected by a remarkable change in mechanical properties, illustrated by a strain at break of 560%, almost 110 times the strain for the breaking of neat PLA. The two eugenyl levulinates also led to PLA with significantly increased strain at breaking. The eugenyl levulinates portrayed higher thermal stabilities than eugenyl valerate, both neat and in PLA blends. The different concentrations of phenol, carboxyl and alcohol functional groups in the three plasticizers caused different bactericidal activities. The eugenyl levulinate with the highest phenol-, carboxyl- and alcohol group content significantly inhibited the growth of
and
, while the other two plasticizers could only inhibit the growth of
. Thus, the utilization of eugenol as a building block in plasticizer design for PLA illustrated an interesting potential for production of additives with dual functions, being both plasticizers and antibacterial agents.
Janusz Skrzypecki,
Karolina Niewęgłowska,
Emilia Samborowska
PMID: 32024034
DOI:
10.3390/nu12020387
Abstract
Mechanisms controlling intraocular pressure (IOP) and arterial blood pressure (BP) sharesimilar mediators, including gut bacteria metabolites. Here, we investigated the effects of valericacid (VA), a short chain fatty acid produced by microbiota from undigested carbohydrates, on IOPand BP. To test if gut VA penetrates to the eye we evaluated eyes' homogenates after theadministration of D9-VA into the colon. Additionally, the following experimental series wereperformed on 16-week-old Sprague Dawley rats to analyze the influence of VA on IOP: vehicletreatment; VA treatment; VA + hydroxybutyrate - a short chain fatty acids' G protein-coupledreceptor 41/43 (GPR 41/43) blocker (ANT); hydroxybutyrate; VA + angiotensin II; angiotensin II; VAtreatment in rats with superior cervical ganglion excision and sham operated rats. D9-VA rapidlypenetrated from the colon to the eye. VA significantly decreased IOP and BP. The decrease in IOPwas gradual and lasted through the experiment. In contrast, a decrease in BP was instantaneous andlasted no longer than 10 min. Angiotensin II, ANT, and sympathetic denervation did not influencethe effect of VA on IOP. In conclusion, colon-derived VA penetrates to the eye and decreases IOP.The effect is independent from BP changes, angiotensin II, GPR41/43, and sympathetic eyeinnervation.
Yanling Chang,
Yunyan Chen,
Qiong Zhou,
Chuan Wang,
Lei Chen,
Wen Di,
Yu Zhang
PMID: 31961431
DOI:
10.1042/CS20191253
Abstract
Preeclampsia (PE) is regarded as a pregnancy-associated hypertension disorder that is related to excessive inflammatory responses. Although the gut microbiota (GM) and short-chain fatty acids (SCFAs) have been related to hypertension, their effects on PE remain unknown. We determined the GM abundance and faecal SCFA levels by 16S ribosomal RNA (rRNA) sequencing and gas chromatography, respectively, using faecal samples from 27 patients with severe PE and 36 healthy, pregnant control subjects. We found that patients with PE had significantly decreased GM diversity and altered GM abundance. At the phylum level, patients with PE exhibited decreased abundance of Firmicutes albeit increased abundance of Proteobacteria; at the genus level, patients with PE had lower abundance of Blautia, Eubacterium_rectale, Eubacterium_hallii, Streptococcus, Bifidobacterium, Collinsella, Alistipes, and Subdoligranulum, albeit higher abundance of Enterobacter and Escherichia_Shigella. The faecal levels of butyric and valeric acids were significantly decreased in patients with PE and significantly correlated with the above-mentioned differential GM abundance. We predicted significantly increased abundance of the lipopolysaccharide (LPS)-synthesis pathway and significantly decreased abundance of the G protein-coupled receptor (GPCR) pathway in patients with PE, based on phylogenetic reconstruction of unobserved states (PICRUSt). Finally, we evaluated the effects of oral butyrate on LPS-induced hypertension in pregnant rats. We found that butyrate significantly reduced the blood pressure (BP) in these rats. In summary, we provide the first evidence linking GM dysbiosis and reduced faecal SCFA to PE and demonstrate that butyrate can directly regulate BP in vivo, suggesting its potential as a therapeutic agent for PE.
Yue Du,
Jinxue Wei,
Xiao Yang,
Yikai Dou,
Liansheng Zhao,
Xueyu Qi,
Xueli Yu,
Wanjun Guo,
Qiang Wang,
Wei Deng,
Minli Li,
Dongtao Lin,
Tao Li,
Xiaohong Ma
PMID: 33663067
DOI:
10.1097/MD.0000000000024581
Abstract
Major depressive disorder (MDD) is a common disease with both affective and cognitive disorders. Alterations in metabolic systems of MDD patients have been reported, but the underlying mechanisms still remains unclear. We sought to identify abnormal metabolites in MDD by metabolomics and to explore the association between differential metabolites and neurocognitive dysfunction.Plasma samples from 53 MDD patients and 83 sex-, gender-, BMI-matched healthy controls (HCs) were collected. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system was then used to detect metabolites in those samples. Two different algorithms were applied to identify differential metabolites in 2 groups. Of the 136 participants, 35 MDD patients and 48 HCs had completed spatial working memory test. Spearman rank correlation coefficient was applied to explore the relationship between differential metabolites and working memory in these 2 groups.The top 5 metabolites which were found in sparse partial least squares-discriminant analysis (sPLS-DA) model and random forest (RF) model were the same, and significant difference was found in 3 metabolites between MDD and HCs, namely, gamma-glutamyl leucine, leucine-enkephalin, and valeric acid. In addition, MDD patients had higher scores in spatial working memory (SWM) between errors and total errors than HCs. Valeric acid was positively correlated with working memory in MDD group.Gamma-glutamyl leucine, leucine-enkephalin, and valeric acid were preliminarily proven to be decreased in MDD patients. In addition, MDD patients performed worse in working memory than HCs. Dysfunction in working memory of MDD individuals was associated with valeric acid.
Richard L Jayaraj,
Rami Beiram,
Sheikh Azimullah,
Nagoor Meeran Mf,
Shreesh K Ojha,
Abdu Adem,
Fakhreya Yousuf Jalal
PMID: 33081327
DOI:
10.3390/ijms21207670
Abstract
Parkinson's disease, the second common neurodegenerative disease is clinically characterized by degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) with upregulation of neuroinflammatory markers and oxidative stress. Autophagy lysosome pathway (ALP) plays a major role in degradation of damaged organelles and proteins for energy balance and intracellular homeostasis. However, dysfunction of ALP results in impairment of α-synuclein clearance which hastens dopaminergic neurons loss. In this study, we wanted to understand the neuroprotective efficacy of Val in rotenone induced PD rat model. Animals received intraperitoneal injections (2.5 mg/kg) of rotenone daily followed by Val (40 mg/kg, i.p) for four weeks. Valeric acid, a straight chain alkyl carboxylic acid found naturally in
have been used in the treatment of neurological disorders. However, their neuroprotective efficacy has not yet been studied. In our study, we found that Val prevented rotenone induced upregulation of pro-inflammatory cytokine oxidative stress, and α-synuclein expression with subsequent increase in vital antioxidant enzymes. Moreover, Val mitigated rotenone induced hyperactivation of microglia and astrocytes. These protective mechanisms prevented rotenone induced dopaminergic neuron loss in SNpc and neuronal fibers in the striatum. Additionally, Val treatment prevented rotenone blocked mTOR-mediated p70S6K pathway as well as apoptosis. Moreover, Val prevented rotenone mediated autophagic vacuole accumulation and increased lysosomal degradation. Hence, Val could be further developed as a potential therapeutic candidate for treatment of PD.